5-(3-Chlorophenyl)-4-((2,6-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(3-Chlorophenyl)-4-((2,6-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-4-((2,6-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-chlorophenylhydrazine with 2,6-dichlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then cyclized with thiourea to form the desired triazole derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)-4-((2,6-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
5-(3-Chlorophenyl)-4-((2,6-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-4-((2,6-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, disrupting essential biological pathways. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Chlorophenyl)-4-amino-4H-1,2,4-triazole-3-thiol
- 5-(3-Chlorophenyl)-4-((2,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(3-Chlorophenyl)-4-((2,6-difluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 5-(3-Chlorophenyl)-4-((2,6-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both 3-chlorophenyl and 2,6-dichlorobenzylidene groups enhances its reactivity and potential biological activity compared to similar compounds.
Properties
CAS No. |
478254-83-0 |
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Molecular Formula |
C15H9Cl3N4S |
Molecular Weight |
383.7 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-4-[(E)-(2,6-dichlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H9Cl3N4S/c16-10-4-1-3-9(7-10)14-20-21-15(23)22(14)19-8-11-12(17)5-2-6-13(11)18/h1-8H,(H,21,23)/b19-8+ |
InChI Key |
LHKBVWPIOOYXED-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2/N=C/C3=C(C=CC=C3Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2N=CC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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